2-methyl-N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide
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Overview
Description
“2-methyl-N-[3-(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide” is a complex organic compound. It contains a triazole moiety, which is a nitrogenous heterocyclic component present in many drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Scientific Research Applications
Antiproliferative Activity
Compounds related to 2-methyl-N-[3-(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide have been studied for their potential in inhibiting the proliferation of endothelial and tumor cells. This is particularly relevant in the context of cancer research, where controlling cell proliferation is a key aspect of treatment and management. For instance, a study by Ilić et al. (2011) explored [1,2,4]triazolo[4,3-b]pyridazin derivatives and their impact on cell proliferation (Ilić et al., 2011).
Antimicrobial Activity
Some derivatives of the compound have shown significant antimicrobial properties. Research by Bhuiyan et al. (2006) demonstrated that thienopyrimidine derivatives, which are structurally related, exhibited pronounced antimicrobial activity (Bhuiyan et al., 2006).
Insecticidal Properties
Research has also explored the use of related compounds as potential insecticidal agents. Soliman et al. (2020) investigated sulfonamide thiazole derivatives, noting their potent toxic effects against certain pests, like the cotton leafworm, which could have significant implications in agricultural science (Soliman et al., 2020).
Synthesis and Structural Studies
The synthesis and structure of related compounds have been extensively studied, contributing to the understanding of their potential applications in various fields. For example, studies have focused on the convenient synthesis of related heterocyclic systems and their structural analysis, which are critical for understanding their pharmacological properties and potential applications (Flefel et al., 2018).
Cardiovascular Applications
Interestingly, some related compounds have been investigated for their potential in treating cardiovascular diseases. Sato et al. (1980) explored 1,2,4-triazolo[1,5-a]pyrimidines, noting their coronary vasodilating and antihypertensive activities, which suggests possible applications in the treatment of heart-related conditions (Sato et al., 1980).
Mechanism of Action
Indole Derivatives
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .
Triazole Derivatives
Triazole derivatives are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They have been found in many important synthetic drug molecules and have shown a wide range of applications as synthetic intermediates and promising pharmaceuticals .
Properties
IUPAC Name |
2-methyl-N-[3-(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5OS/c1-15-6-2-3-9-18(15)23(29)24-17-8-4-7-16(14-17)19-11-12-21-25-26-22(28(21)27-19)20-10-5-13-30-20/h2-14H,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMKLZLZYICCFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NN4C(=NN=C4C5=CC=CS5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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